![molecular formula C26H20FN3O4S B2722517 N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-40-3](/img/structure/B2722517.png)
N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptor (PBR)
Research has identified derivatives of this compound as potent radioligands for peripheral benzodiazepine receptors (PBRs), suggesting their potential in neuroimaging and the study of neuroinflammation and tumor progression. For example, studies on compounds such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106 highlight their effectiveness in binding to PBRs, with implications for positron emission tomography (PET) imaging in identifying regions of the brain associated with high PBR density (Zhang et al., 2003; Wang et al., 2009).
Crystal Structure Analysis
The compound's structural analogs have been subject to crystallographic analysis to understand their conformation and interactions. This research contributes to the broader knowledge of chemical interactions and structural design in medicinal chemistry (Subasri et al., 2017).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and evaluation of related compounds, examining their chemical properties and potential as reagents or intermediates in pharmaceutical development. For instance, research into p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts reveals their versatility as reagents for synthesizing N-alkylacetamides and carbamates, indicating the broader applicability of compounds related to N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in synthetic chemistry (Sakai et al., 2022).
Medicinal Chemistry Innovations
Research into the compound's derivatives has yielded insights into potential antitumor and anti-inflammatory agents. Novel syntheses have led to compounds with significant biological activity, underscoring the importance of this chemical framework in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Docking Studies
Quantitative chemical insights and molecular docking studies have revealed the interaction dynamics of related compounds with biological targets, such as SARS-CoV-2 protein, providing a foundation for the development of novel antiviral agents (Mary et al., 2020).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-33-19-9-4-6-16(12-19)14-30-25(32)24-23(20-10-2-3-11-21(20)34-24)29-26(30)35-15-22(31)28-18-8-5-7-17(27)13-18/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZDIZKIJNZHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.